molecular formula C25H18N2O2S B2768627 N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide CAS No. 2034602-29-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide

Cat. No.: B2768627
CAS No.: 2034602-29-2
M. Wt: 410.49
InChI Key: QNISKYPXHBUYPA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthamide structure

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

Future Directions

Benzothiazole derivatives have shown promising biological activities, including anti-tubercular and anti-inflammatory effects . Therefore, future research could focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis, and improving their safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with naphthamide derivatives. One common method includes the use of a Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione is reacted with various aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the use of molecular hybridization techniques and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave irradiation and other advanced techniques to enhance yield and purity. The use of automated reactors and continuous flow systems can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide stands out due to its unique combination of a benzothiazole moiety with a naphthamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c1-29-23-19-10-3-2-7-16(19)13-14-20(23)24(28)26-18-9-6-8-17(15-18)25-27-21-11-4-5-12-22(21)30-25/h2-15H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNISKYPXHBUYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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